molecular formula C23H23N3O2S B11205461 N-(4-isopropylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

N-(4-isopropylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11205461
M. Wt: 405.5 g/mol
InChI Key: JKLQHTYFZFRCLC-UHFFFAOYSA-N
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Description

2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives

Preparation Methods

The synthesis of 2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves a multi-step process. One common method includes the combination of piperazine and various 1,2,3-triazole analogues . Another approach involves a catalyst-free microwave-assisted procedure, which provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole . These methods are efficient and can be adapted for industrial production.

Chemical Reactions Analysis

2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts essential metabolic processes, leading to the death of the bacterial cells.

Comparison with Similar Compounds

2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of 2-[6-(4-METHOXYPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C23H23N3O2S/c1-15(2)16-4-8-18(9-5-16)24-22(27)12-19-14-29-23-25-21(13-26(19)23)17-6-10-20(28-3)11-7-17/h4-11,13-15H,12H2,1-3H3,(H,24,27)

InChI Key

JKLQHTYFZFRCLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC

Origin of Product

United States

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